molecular formula C22H30N4O2 B11583731 1-[2-(diethylamino)ethyl]-N-(2,4-dimethoxybenzyl)-1H-benzimidazol-2-amine

1-[2-(diethylamino)ethyl]-N-(2,4-dimethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11583731
M. Wt: 382.5 g/mol
InChI Key: QPKTXCAIFDWWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound belonging to the benzodiazole family This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a diethylaminoethyl group and a dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the benzodiazole core with a diethylaminoethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Dimethoxyphenylmethyl Group: This step involves the reaction of the intermediate with a dimethoxybenzyl halide under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides or quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and signaling pathways.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

  • 1-[2-(DIMETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE
  • 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZOTHIAZOL-2-AMINE

Uniqueness: 1-[2-(DIETHYLAMINO)ETHYL]-N-[(2,4-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethyl group and the dimethoxyphenylmethyl group contributes to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[(2,4-dimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C22H30N4O2/c1-5-25(6-2)13-14-26-20-10-8-7-9-19(20)24-22(26)23-16-17-11-12-18(27-3)15-21(17)28-4/h7-12,15H,5-6,13-14,16H2,1-4H3,(H,23,24)

InChI Key

QPKTXCAIFDWWAY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.